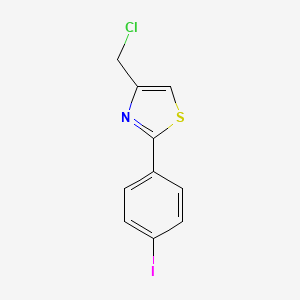
4-(Chloromethyl)-2-(4-iodophenyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-2-(4-iodophenyl)thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group at the fourth position and an iodophenyl group at the second position of the thiazole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(4-iodophenyl)thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid under acidic conditions.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced through a halogenation reaction, typically using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-(4-iodophenyl)thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl and iodophenyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiazole ring and substituents can undergo oxidation and reduction under appropriate conditions.
Coupling Reactions: The iodophenyl group can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(Chloromethyl)-2-(4-iodophenyl)thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(4-iodophenyl)thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can act as an alkylating agent, while the iodophenyl group can facilitate interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-2-phenylthiazole: Similar structure but lacks the iodine atom.
2-(4-Iodophenyl)thiazole: Similar structure but lacks the chloromethyl group.
4-Methyl-2-(4-iodophenyl)thiazole: Similar structure but has a methyl group instead of a chloromethyl group.
Uniqueness
4-(Chloromethyl)-2-(4-iodophenyl)thiazole is unique due to the presence of both chloromethyl and iodophenyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H7ClINS |
|---|---|
Molecular Weight |
335.59 g/mol |
IUPAC Name |
4-(chloromethyl)-2-(4-iodophenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H7ClINS/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2 |
InChI Key |
DEINGDQCTMURPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















